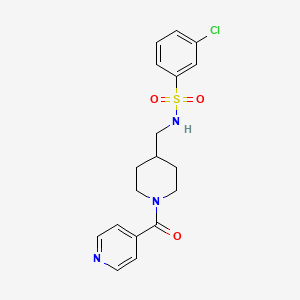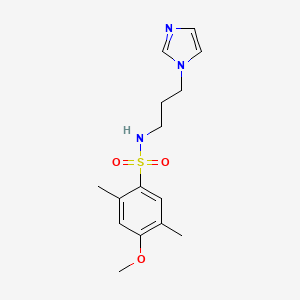![molecular formula C15H15N3O B2553878 2-[(吡咯烷-2-基)甲氧基]喹啉-3-腈 CAS No. 1488639-14-0](/img/structure/B2553878.png)
2-[(吡咯烷-2-基)甲氧基]喹啉-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. This compound may be explored for similar medicinal applications.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
Target of Action
aeruginosa . Pyrrolidine derivatives have also been associated with a variety of biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding or other intermolecular interactions .
Biochemical Pathways
Related compounds such as quinolinyl-pyrazoles have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .
Pharmacokinetics
Pyrrolidine derivatives have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Related compounds have been associated with antimicrobial activity, suggesting that they may inhibit the growth and replication of certain bacteria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyrrolidin-2-ylmethoxy Group: The pyrrolidin-2-ylmethoxy group can be introduced via nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with pyrrolidine and an appropriate alkylating agent under basic conditions to form the desired product.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the intermediate product is treated with a cyanating reagent such as potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinoline core or the pyrrolidin-2-ylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
相似化合物的比较
Similar Compounds
2-Methoxyquinoline-3-carbonitrile: Lacks the pyrrolidin-2-yl group, which may result in different biological activities and binding properties.
2-[(Pyrrolidin-2-yl)methoxy]quinoline: Lacks the carbonitrile group, which may affect its reactivity and interactions with molecular targets.
Quinoline-3-carbonitrile: Lacks both the methoxy and pyrrolidin-2-yl groups, making it less complex and potentially less active in certain applications.
Uniqueness
2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is unique due to the combination of its quinoline core, pyrrolidin-2-ylmethoxy group, and carbonitrile group. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-10-13-5-3-7-17-13/h1-2,4,6,8,13,17H,3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEJKDUQTLCVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2553795.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2553800.png)
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2553802.png)



![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)




![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B2553817.png)
